molecular formula C12H9NO4 B12001102 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone CAS No. 56656-35-0

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone

Cat. No.: B12001102
CAS No.: 56656-35-0
M. Wt: 231.20 g/mol
InChI Key: VPXARFYVGYUYMI-UHFFFAOYSA-N
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Description

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is an organic compound characterized by a furan ring substituted with a nitrophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the furan ring, often using a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Furanones.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(5-(3-Nitrophenyl)furan-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone depends on its application:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in the inflammatory response.

    Anticancer Activity: It may interfere with cellular processes such as DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

    1-(5-(4-Nitrophenyl)furan-2-yl)ethanone: Similar structure but with the nitro group in a different position on the phenyl ring.

    1-(5-(3-Aminophenyl)furan-2-yl)ethanone: The nitro group is reduced to an amino group.

    1-(5-(3-Chlorophenyl)furan-2-yl)ethanone: The nitro group is replaced with a chlorine atom.

Uniqueness: 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

CAS No.

56656-35-0

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

1-[5-(3-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H9NO4/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3

InChI Key

VPXARFYVGYUYMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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